3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications
Molecular Structure and Interaction Studies
Molecular Structure and Antioxidant Activity : A study explored the molecular structure of a related compound, detailing its crystallization, geometry optimization, vibrational frequencies, electronic properties, and thermodynamic properties using X-ray diffraction and DFT methods. It also assessed the compound's antioxidant activities, DNA binding affinity, and molecular docking studies, indicating minor groove binding to DNA (Yılmaz et al., 2020).
DNA Interaction and Antimicrobial Activity : The synthesis of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] was studied, focusing on their molecular structures and interactions with DNA. These complexes showed considerable antimicrobial activity against various bacteria and yeast strains and interacted with DNA, affecting its electrophoretic mobility (Abu-Youssef et al., 2010).
Crystal Structure and Polymorphism : The study of polymorphic forms of a pharmaceutical compound similar to 3-Amino-1-methylpyridin-2(1H)-one hydrochloride revealed challenges in analytical and physical characterization, showing minor but distinct differences in PXRD patterns between the forms. Solid-state NMR and other molecular spectroscopic methods were used to characterize structural differences (Vogt et al., 2013).
Coordination Polymer and Magnetic Properties : A coordination polymer featuring 2-amino-3-methylpyridine was synthesized, revealing linear geometry around Ag(I) cations and showcasing a one-dimensional zigzag structure. The study also discussed the magnetic properties and the formation of layers of tetrahalometallate anions in the structure (Coffey et al., 2000).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting or suggesting future research directions or applications of the compound based on its properties and uses.
Please consult with a chemistry professional or refer to scientific literature for detailed information about this specific compound. If you have access to scientific databases, they might have more information.
properties
IUPAC Name |
3-amino-1-methylpyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h2-4H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVICGAMXLJCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methylpyridin-2(1H)-one hydrochloride | |
CAS RN |
1523570-95-7 | |
Record name | 2(1H)-Pyridinone, 3-amino-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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